

The Pharmacokinetics and Pharmacodynamics of Flumequine in Swine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flumequine

Cat. No.: B1672881

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumequine is a first-generation fluoroquinolone antibiotic that has been utilized in veterinary medicine, including for swine, primarily for the treatment of enteric and respiratory infections caused by susceptible Gram-negative bacteria.^{[1][2][3]} As a concentration-dependent antimicrobial, understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for optimizing dosage regimens to ensure clinical efficacy while minimizing the development of antimicrobial resistance.^{[2][4]} This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **flumequine** in swine, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts.

Pharmacokinetics: The Journey of Flumequine in the Swine Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. Studies in swine have characterized the behavior of **flumequine** following various administration routes.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of **flumequine** in swine derived from scientific studies.

Table 1: Serum Pharmacokinetic Parameters of **Flumequine** in Healthy Pigs After a Single 15 mg/kg Dose.[1]

Parameter	Intravenous (IV) Administration (Mean ± SD)	Intramuscular (IM) Administration (Mean ± SD)
Distribution Half-Life ($t_{1/2\lambda 1}$)	1.40 ± 0.16 h	-
Elimination Half-Life ($t_{1/2\lambda 2}$)	6.35 ± 1.69 h	-
Volume of Distribution at Steady State (Vdss)	752.59 ± 84.03 mL/kg	-
Body Clearance (ClB)	237.19 ± 17.88 mL/kg/h	-
Peak Serum Concentration (Cmax)	-	4.99 ± 0.92 µg/mL
Time to Peak Concentration (Tmax)	-	2 - 3 h

Table 2: **Flumequine** Concentrations in Tissues and Intestinal Contents of Pigs After Oral Administration.

Administration Regimen	Matrix	Day of Sampling	Concentration (Mean ± SD)	Reference
12 mg/kg every 24h for 5 days (in drinking water)	Plasma	Days 3, 6, 7	Not Detected	[5]
Colon Tissue (descending)	Day 3	0.230 ± 0.033 µg/g	[5]	
Colon Tissue (ascending)	Day 3	0.156 ± 0.093 µg/g	[5]	
Colon Tissue (descending)	Day 6	0.187 ± 0.123 µg/g	[5]	
Colon Tissue (ascending)	Day 6	0.107 ± 0.007 µg/g	[5]	
Intestinal Contents (descending)	Day 3	1.349 ± 1.401 µg/g	[5]	
Intestinal Contents (ascending)	Day 3	0.591 ± 0.209 µg/g	[5]	
Intestinal Contents (descending)	Day 6	0.979 ± 0.346 µg/g	[5]	
Intestinal Contents (ascending)	Day 6	0.595 ± 0.075 µg/g	[5]	
Intestinal Contents (descending)	Day 7	0.247 ± 0.172 µg/g	[5]	
Intestinal Contents (ascending)	Day 7	0.172 ± 0.086 µg/g	[5]	

Initial dose of 15 mg/kg, then 7.5 mg/kg every 12h for 5 days	Kidney	24 h post-last dose	2.77 - 0.82 mg/kg	[6]
Liver	24 h post-last dose	1.47 - 0.70 mg/kg	[6]	
Muscle	24 h post-last dose	0.43 - 0.18 mg/kg	[6]	
Fat	24 h post-last dose	1.04 - 0.15 mg/kg	[6]	
Kidney	72 h post-last dose	0.33 - 0.13 mg/kg	[6]	
Liver	72 h post-last dose	0.29 - 0.07 mg/kg	[6]	
Muscle	72 h post-last dose	0.17 - 0.06 mg/kg	[6]	
Fat	72 h post-last dose	0.15 - 0.08 mg/kg	[6]	

Note: The ranges in the second oral administration regimen represent the concentration ranges observed in four animals at each time point.

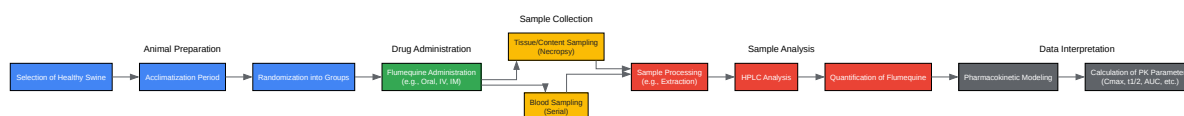
Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

- Animals: Healthy pigs were used in a cross-over study design.
- Drug Administration: A single dose of **flumequine** (15 mg/kg) was administered intravenously (IV) and intramuscularly (IM).
- Sample Collection: Blood samples were collected at predetermined time points.

- Analytical Method: Serum concentrations of **flumequine** were determined using a validated analytical method, likely High-Performance Liquid Chromatography (HPLC), although the specific method is not detailed in the abstract.
- Data Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time data.
- Animals: Twelve healthy pigs were randomized into three groups of four.
- Drug Administration: **Flumequine** was administered orally at a dose of 12 mg/kg every 24 hours for 5 consecutive days in the drinking water.
- Sample Collection: Animals were sacrificed on days 3, 6, and 7, and samples of plasma, colon tissue (descending, transverse, and ascending), and intestinal contents were collected.
- Analytical Method: **Flumequine** concentrations were measured by a validated HPLC method. The limit of quantification (LLOQ) was 0.5 µg/mL in all matrices, and the limit of detection (LOD) was 0.25 µg/mL for plasma and 0.1 µg/mL for colon tissue and intestinal contents.
- Data Analysis: Drug concentrations in the different matrices were determined and compared over the sampling days.

Visualization of Experimental Workflow



[Click to download full resolution via product page](#)

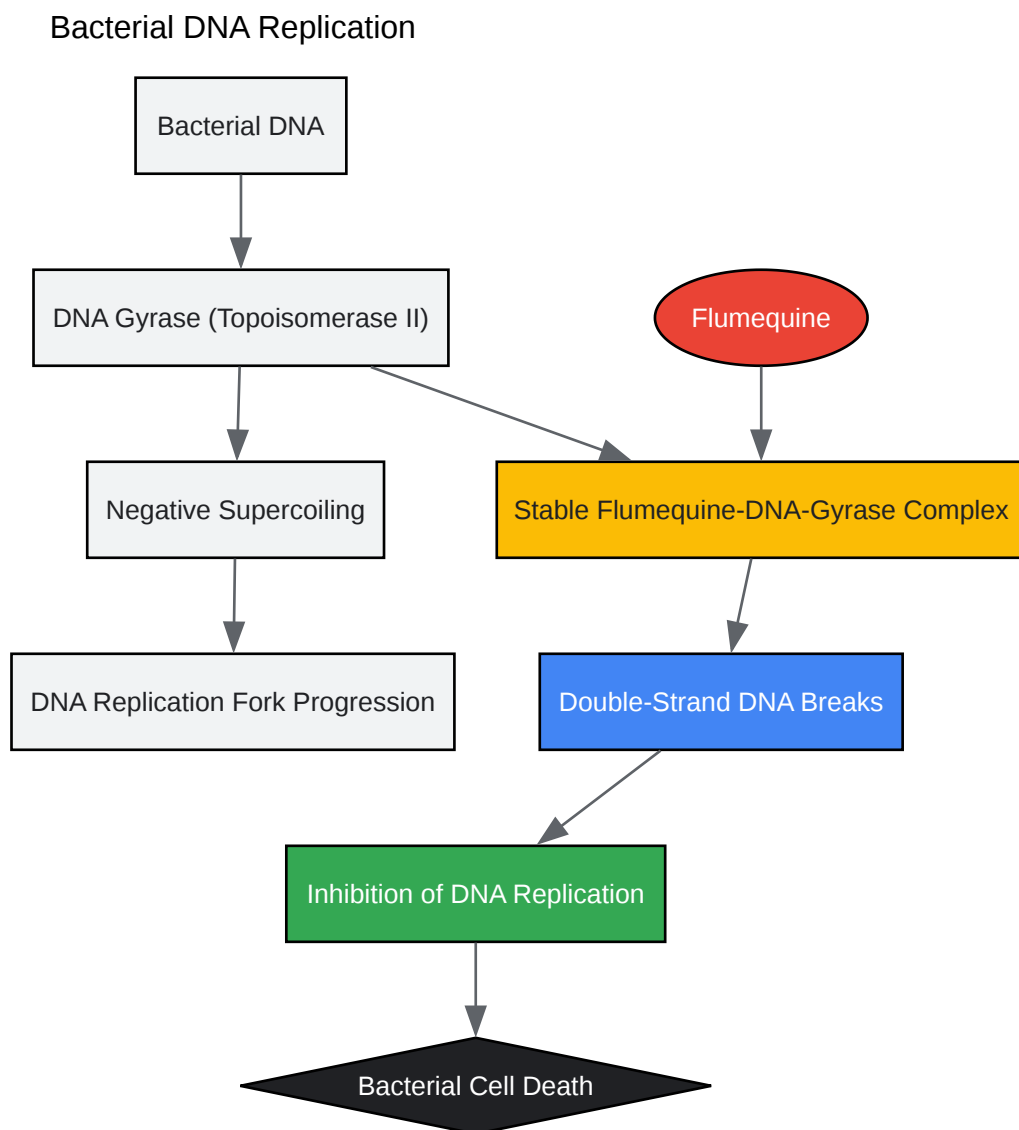
Caption: Workflow of a typical pharmacokinetic study of **flumequine** in swine.

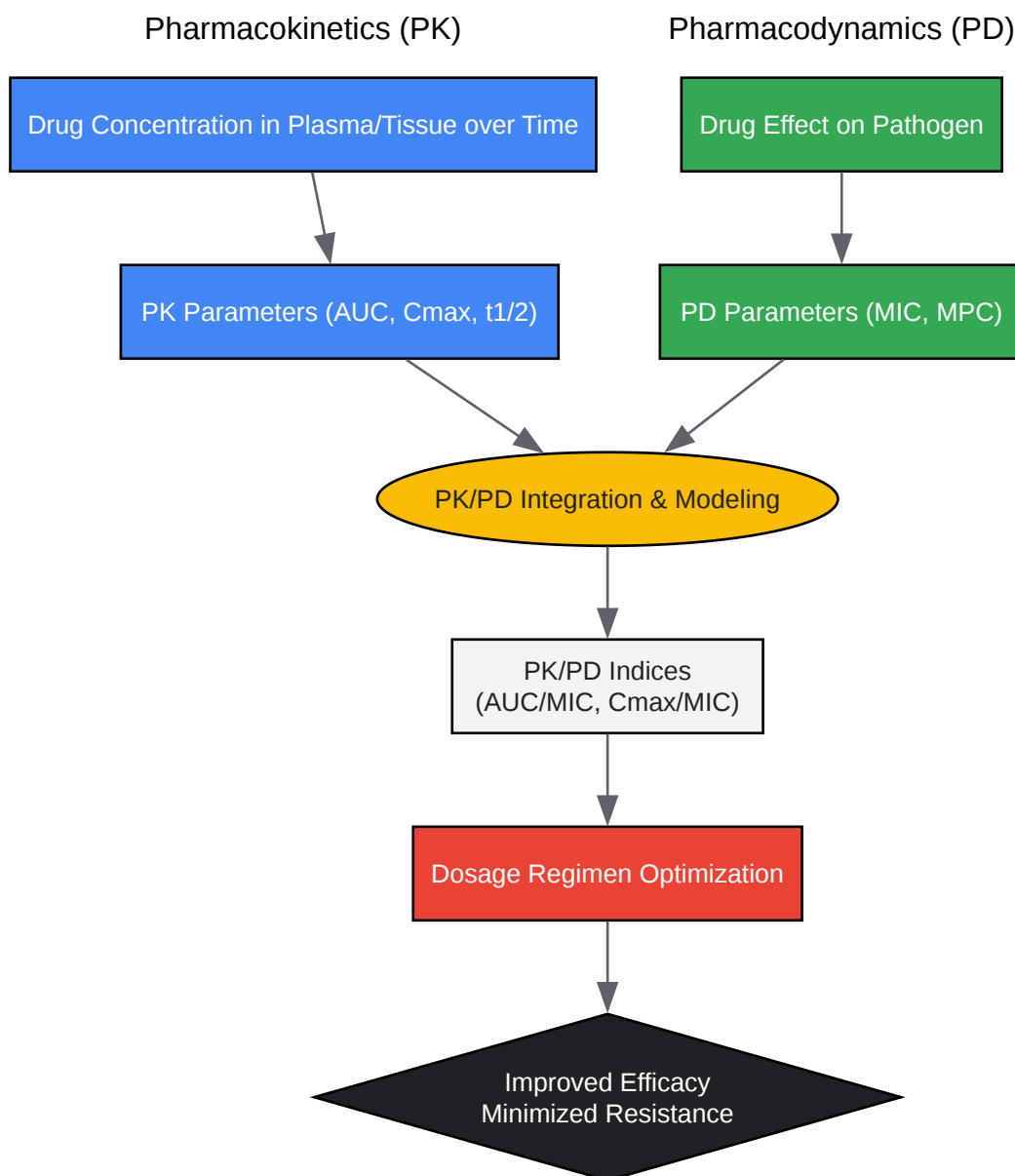
Pharmacodynamics: The Effect of Flumequine on Pathogens

Pharmacodynamics focuses on the relationship between drug concentrations and the antimicrobial effect. For **flumequine**, the primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair.[2][7][8]

Mechanism of Action

Flumequine, like other fluoroquinolones, targets bacterial DNA gyrase (a type II topoisomerase) and, in many Gram-positive bacteria, topoisomerase IV.[9][10] In Gram-negative bacteria, which are the primary targets for **flumequine**, DNA gyrase is the more sensitive target.[11] The drug binds to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial DNA.[9] This ultimately inhibits DNA replication and leads to bacterial cell death.[7]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacodynamics and pharmacokinetics of flumequine in pigs after single intravenous and intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. advacarepharma.com [advacarepharma.com]
- 3. fao.org [fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Distribution of Flumequine in Intestinal Contents and Colon Tissue in Pigs after Its Therapeutic Use in the Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. youtube.com [youtube.com]
- 8. Flumequine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Flumequine in Swine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672881#pharmacokinetics-and-pharmacodynamics-of-flumequine-in-swine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com